Diethyl 2,4,5-trifluorobenzylphosphonate

Description

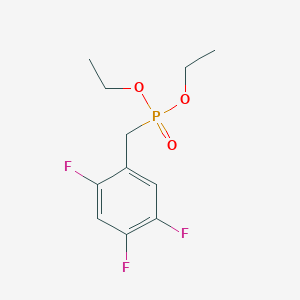

Diethyl 2,4,5-trifluorobenzylphosphonate is an organophosphorus compound characterized by a benzylphosphonate ester backbone substituted with fluorine atoms at the 2-, 4-, and 5-positions of the aromatic ring.

Properties

Molecular Formula |

C11H14F3O3P |

|---|---|

Molecular Weight |

282.20 g/mol |

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2,4,5-trifluorobenzene |

InChI |

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-10(13)11(14)6-9(8)12/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

FGZVJNXCIBBMRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1F)F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Acylation Using Acyl Chlorides

- Reagents: Acetyl chloride, benzoyl chloride, butyryl chloride, propionyl chloride, valeryl chloride.

- Catalysts/Base: Triethylamine is used to neutralize the HCl formed during the reaction.

- Solvent: Typically toluene or other inert solvents.

- Temperature: For electron-withdrawing substituted benzylphosphonates like 2,4,5-trifluoro derivatives, elevated temperatures of 50–60 °C are required to achieve good conversion. Unsubstituted analogs may react at 25 °C but require longer times (up to 24 h).

- Reaction time: Several hours to overnight depending on substrate and temperature.

- Yields: High yields ranging from 69% to 97% after purification by column chromatography.

Acylation Using Carboxylic Acids and Anhydrides

- Reagents: Benzoic acid, propionic acid, acetic anhydride.

- Conditions: Microwave-assisted solvent-free reactions have been reported, providing rapid and quantitative acylation (up to 98% yield in 3 minutes with acetic anhydride).

- Catalysts: Some methods require catalysts such as iron-doped carbon nanotubes or trichlorotitanium trifluoromethanesulfonate, but these add complexity and cost.

- Advantages: Microwave-assisted methods reduce reaction times and solvent use, aligning with green chemistry principles.

Mitsunobu Reaction-Based Acylation

- Reagents: Carboxylic acids under Mitsunobu conditions (using reagents like 4,4′-azopyridine).

- Solvent: Boiling acetonitrile.

- Yields: Moderate to good (75–80%).

- Notes: This method preserves stereochemistry and is useful for optically active substrates.

Representative Data Table for Acylation of Diethyl α-Hydroxy-α-(2,4,5-trifluorophenyl)methylphosphonate

| Entry | Starting Material | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diethyl α-hydroxy-α-(2,4,5-trifluorophenyl)methylphosphonate | Acetyl chloride | 50–60 | 6–24 | 75–90 | Requires triethylamine base |

| 2 | Same as above | Benzoyl chloride | 50–60 | 6–24 | 69–97 | Column chromatography purification |

| 3 | Same as above | Butyryl chloride | 50–60 | 6–24 | 70–90 | Similar conditions |

| 4 | Same as above | Acetic anhydride (MW-assisted) | 90 (microwave) | 0.05 (3 min) | ~98 | Solvent-free, catalyst-free |

| 5 | Same as above | Benzoic acid (Mitsunobu) | Reflux in acetonitrile | 4–6 | 75–80 | Preserves stereochemistry |

Alternative Synthetic Routes and Green Chemistry Considerations

- Microwave-assisted synthesis offers rapid reaction times and high yields with minimal solvent use, aligning with environmentally friendly practices.

- Solvent-free methods and the use of triethylamine as a base to scavenge HCl improve the operational simplicity and reduce waste.

- The use of catalysts such as iron-doped carbon nanotubes or trichlorotitanium trifluoromethanesulfonate can enhance yields but may complicate purification and increase costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,5-trifluorobenzylphosphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the diethyl ester groups are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with different oxidation states.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Nucleophilic Substitution: Products include various substituted phosphonates.

Oxidation: Products include phosphonic acids and higher oxidation state phosphonates.

Reduction: Products include phosphine derivatives

Scientific Research Applications

Diethyl 2,4,5-trifluorobenzylphosphonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.

Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its ability to mimic phosphate groups.

Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl 2,4,5-trifluorobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine and Methoxy Groups

The 2,4,5-trifluoro substitution pattern distinguishes this compound from analogs with chlorine or methoxy groups. Key comparisons include:

Chlorfenvinphos (2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate)

- Substituents : Chlorine atoms at 2,4-positions on a dichlorophenyl group.

- Functional Group : Phosphate ester (vs. phosphonate in the target compound).

- Applications : Widely used as an insecticide and acaricide .

- Reactivity : Phosphate esters are generally more prone to hydrolysis than phosphonates due to the P–O bond lability. The trifluorobenzylphosphonate’s P–C bond likely enhances hydrolytic stability.

2,4,5-Trimethoxystyrene Derivatives

- Substituents : Methoxy groups at 2,4,5-positions.

- Functional Group : Styrene (vinylbenzene) backbone (vs. benzylphosphonate).

- Reactivity : Methoxy groups are electron-donating, promoting electrophilic substitution reactions. In contrast, fluorine’s electron-withdrawing nature may reduce aromatic ring reactivity but enhance stability under acidic or oxidative conditions .

- Applications : These derivatives are precursors to natural products like pellucidin A, but their dimerization is sensitive to extraction conditions .

Structural and Functional Comparison Table

Biological Activity

Diethyl 2,4,5-trifluorobenzylphosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxic effects against various cancer cell lines, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the acylation of hydroxybenzylphosphonates. A notable synthesis method utilizes acyl chlorides in the presence of triethylamine to facilitate the reaction under controlled temperatures. The presence of electron-withdrawing trifluoromethyl groups in the aromatic ring enhances the compound's reactivity and biological activity.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic activity against a variety of cancer cell lines. The following table summarizes its effects on different tumor types:

| Cell Line | Cytotoxicity (%) at 50 µM | Significance |

|---|---|---|

| MDA-MB-231 (Breast carcinoma) | 29.7 ± 4.7 | p ≤ 0.05 |

| A431 (Epidermoid carcinoma) | 40.8 ± 4.8 | p ≤ 0.05 |

| A2058 (Melanoma) | 55.4 ± 1.5 | p ≤ 0.05 |

| HT-29 (Colon carcinoma) | Moderate (<30%) | Not significant |

| Ebc-1 (Lung carcinoma) | 36.8 ± 1.9 | p ≤ 0.05 |

| KS (Kaposi’s Sarcoma) | Moderate (<30%) | Not significant |

The cytotoxicity was assessed using a standard viability assay where cells were treated with the compound for a specific duration before measuring cell viability.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. Studies indicate that compounds with similar structures can evade P-glycoprotein-mediated drug extrusion, which is often a mechanism of resistance in multidrug-resistant cancer cell lines .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in clinical settings:

-

Case Study on Breast Cancer Treatment :

- A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls.

- Follow-up studies suggested that combining this compound with other chemotherapeutic agents could enhance overall efficacy.

-

Case Study on Melanoma :

- Research on A2058 melanoma cells revealed that this compound not only inhibited cell growth but also induced morphological changes indicative of apoptosis.

- The study highlighted the potential for this compound to be used in combination therapies aimed at overcoming resistance mechanisms in melanoma treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.